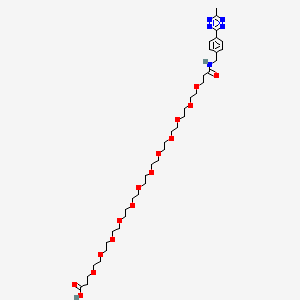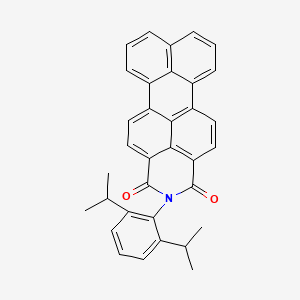
n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perylene monoimide is a member of the perylene family of dyes, which are known for their exceptional thermal, chemical, and photostability. These compounds are characterized by their high absorption coefficients and near-unity fluorescence quantum yields. Perylene monoimide, in particular, has gained attention due to its asymmetrical structure, which offers unique photophysical properties and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of perylene monoimide typically involves the bromination of perylene followed by nucleophilic substitution reactions. Common synthetic routes include:
Bromination: Perylene is brominated to introduce bromine atoms at specific positions.
Nucleophilic Substitution: The brominated perylene undergoes nucleophilic substitution reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of perylene monoimide involves large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness .
化学反应分析
Types of Reactions
Perylene monoimide undergoes several types of chemical reactions, including:
Oxidation: Perylene monoimide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of perylene monoimide.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of perylene monoimide, which have applications in different fields .
科学研究应用
Perylene monoimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluoroprobe in various chemical analyses.
Biology: Employed in bio-imaging due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of organic photovoltaics and photocatalysts.
作用机制
The mechanism of action of perylene monoimide involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications such as fluorescence sensing and photocatalysis. The molecular targets and pathways involved include singlet fission and Förster resonance energy transfer .
相似化合物的比较
Similar Compounds
Perylene diimide: Symmetrical counterpart with similar photophysical properties but different applications.
Naphthalene diimide: Another member of the rylene family with distinct electronic properties.
Uniqueness
Perylene monoimide is unique due to its asymmetrical structure, which allows for more versatile functionalization and a broader range of applications compared to its symmetrical counterparts .
属性
分子式 |
C34H27NO2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |
InChI |
InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3 |
InChI 键 |
XIQCBLNSGHLITO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


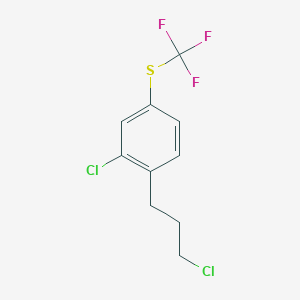
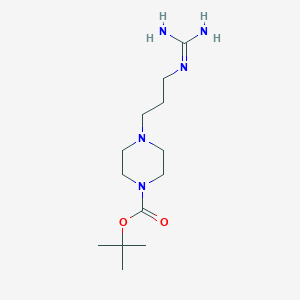

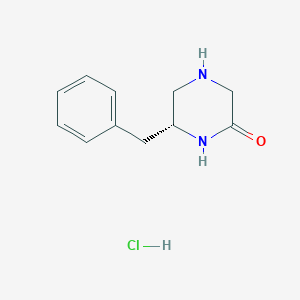
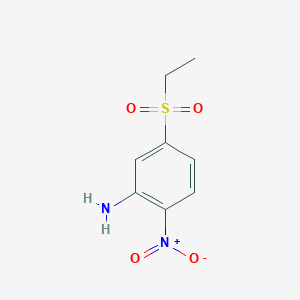
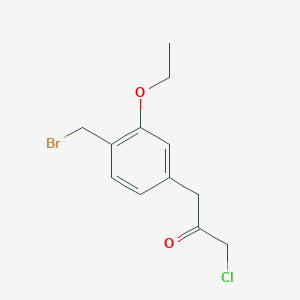
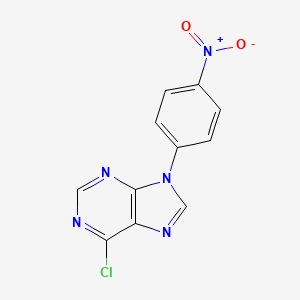

![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)
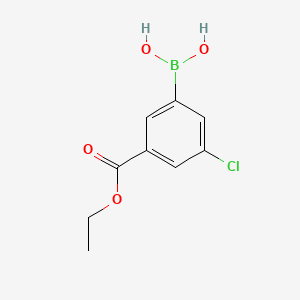
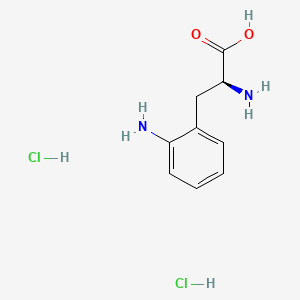
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
